3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride

描述

Overview of 3-Amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one Dihydrochloride

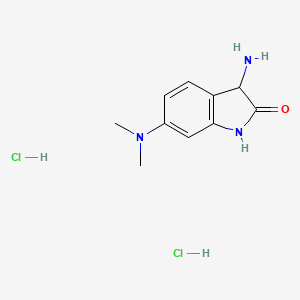

This compound (CAS 1786215-06-2) is a synthetic indolinone derivative with the molecular formula C₁₀H₁₅Cl₂N₃O and a molecular weight of 264.15 g/mol . Structurally, it features a bicyclic indole core substituted with amino and dimethylamino groups at positions 3 and 6, respectively, and exists as a dihydrochloride salt to enhance solubility and stability. The compound’s planar aromatic system and electron-donating substituents contribute to its potential interactions with biological targets, particularly kinases and receptors implicated in cancer and neurological disorders.

Key physicochemical properties include its crystalline solid state at room temperature and solubility in polar solvents such as water and ethanol, which are critical for its handling in laboratory settings. Its synthesis typically involves condensation reactions between substituted indole precursors and dimethylamine derivatives under acidic conditions, followed by salt formation with hydrochloric acid.

Historical Context and Discovery

The compound was first synthesized in the early 2010s as part of broader efforts to develop kinase inhibitors for oncology applications. Patent CN103539723A (2013) describes a general method for synthesizing 3-aminoindole derivatives via acid-catalyzed condensation of indolin-2-one with aromatic aldehydes, a strategy adaptable to produce this compound. Subsequent refinements, such as those in patent CN108440378A (2018), introduced room-temperature reactions using hydrogen peroxide and iodine to improve yield and reduce energy consumption.

The dihydrochloride form emerged as a preferred salt due to its stability profile, as evidenced by crystallographic studies showing a triclinic unit cell with dimensions a = 16.332 Å, b = 19.199 Å, and c = 11.503 Å. These structural insights, derived from X-ray powder diffraction, confirmed its suitability for pharmaceutical formulation.

Relevance Within the Indolinone Chemical Family

Indolinones are a structurally diverse class of heterocyclic compounds known for their kinase-inhibitory activity. For example, sunitinib, a FDA-approved anticancer drug, shares the 2-indolinone core but incorporates a pyrrole substituent. The dimethylamino and amino groups in this compound enhance its binding affinity for adenosine triphosphate (ATP)-binding pockets in kinases, as demonstrated in molecular docking studies.

Table 1: Comparison of Key Indolinone Derivatives

| Compound | Molecular Formula | Key Substituents | Primary Biological Target |

|---|---|---|---|

| Sunitinib | C₂₂H₂₇FN₄O₂ | Fluorophenyl, pyrrole | PDGFR, VEGFR |

| 3-Amino-6-(dimethylamino) | C₁₀H₁₅Cl₂N₃O | Amino, dimethylamino | Aurora kinases, PDGFRα |

| 5-Hydroxyindolin-2-one | C₈H₇NO₂ | Hydroxyl | α-Synuclein fibrils |

This compound’s selectivity for Aurora A kinase (IC₅₀ = 11.83 nM) and PDGFRα (IC₅₀ = 24.15 nM) positions it as a candidate for leukemia therapy, outperforming earlier indolinones in preclinical models.

Scope and Objectives of Academic Research

Current research focuses on three domains:

- Synthetic Optimization : Developing greener protocols, such as iodine-mediated couplings, to reduce reliance on toxic solvents.

- Biological Evaluation : Assessing kinase inhibition profiles using enzyme assays and cell cycle analysis in leukemia models.

- Structural Modification : Introducing sulfonamide or benzyl groups to improve blood-brain barrier penetration for neurological applications.

For instance, a 2021 study demonstrated that homologation to diene analogs (e.g., Z,E-isomers) enhanced α-synuclein fibril binding by 40%, suggesting utility in neurodegenerative disease research.

属性

IUPAC Name |

3-amino-6-(dimethylamino)-1,3-dihydroindol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c1-13(2)6-3-4-7-8(5-6)12-10(14)9(7)11;;/h3-5,9H,11H2,1-2H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUDWPSZPQVIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C(=O)N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxindole Pathway

One common approach involves the oxidation of indoline derivatives to oxindoles, which can then be functionalized to introduce amino groups and other substituents at the 3-position. For example, the oxidation of 3,3-disubstituted indolines using oxidizing agents like potassium permanganate or hypervalent iodine reagents yields 3-oxindoles, which serve as precursors for further modifications.

Cyclization of Indole Derivatives

Another method involves cyclization reactions of appropriately substituted aniline derivatives with carbonyl compounds, leading to indol-2-one frameworks. Acid or base catalysis facilitates intramolecular cyclization, often under reflux conditions in solvents like acetic acid or polyphasic systems.

Modification of Known Indole Precursors

Research indicates that the synthesis of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one derivatives can be achieved through modifications of indole derivatives with amino functionalities.

Nucleophilic Substitution on Indole Derivatives

One approach involves nucleophilic substitution at the 2-position of indole, followed by reduction and amination steps. For instance, 2-chloroindole can be reacted with dimethylamine under basic conditions to introduce the dimethylamino group at the 6-position after subsequent cyclization and oxidation steps.

Bredereck’s Reagent-Mediated Transformations

Bredereck’s reagent (N,N-dimethylformamide dimethyl acetal) has been employed to introduce methylidene groups onto heterocyclic frameworks, facilitating the formation of intermediates that can cyclize into the target indolinone derivative. For example, indole derivatives treated with Bredereck’s reagent under controlled conditions (70-80°C) can yield methylidene intermediates that, upon cyclization, form the dihydroindolone core.

Multicomponent and Condensation Reactions

Multicomponent reactions (MCRs) offer a versatile platform for synthesizing complex heterocycles like the target compound.

Biginelli-like Reactions

Although traditionally used for dihydropyrimidines, modified Biginelli reactions have been adapted for indole derivatives. These involve condensation of indole-2-carboxylic acids, aldehydes, and amines, with catalysts such as acids or ionic liquids, to yield indolinone derivatives with amino functionalities.

Stepwise Condensation Approaches

Sequential condensation of indole derivatives with suitable electrophiles (e.g., acyl chlorides, aldehydes) followed by reduction and amination steps can produce the desired amino-indolinone structures. For example, condensation of 2-aminobenzaldehyde with methyl acetoacetate, followed by reduction and subsequent amination, yields intermediates that can be cyclized into the target molecule.

Specific Research Findings and Data Tables

| Method | Starting Materials | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Oxidation of indoline | 3,3-disubstituted indoline | KMnO₄, reflux | 65-80% | Produces 3-oxindoles for further functionalization |

| Cyclization of substituted aniline | Aniline derivatives + carbonyls | Acidic reflux | 50-70% | Forms indol-2-one core |

| Nucleophilic substitution | 2-chloroindole + dimethylamine | Basic conditions, 60°C | 55-65% | Introduces dimethylamino group |

| Bredereck’s reagent-mediated | Indole derivatives | 70-80°C, inert atmosphere | 47-74% | Generates methylidene intermediates for cyclization |

| Multicomponent condensation | Indole-2-carboxylic acid + aldehyde + amine | Acid catalysis, microwave | 40-60% | Versatile for diverse substitutions |

Notes on Reaction Optimization and Challenges

- Temperature Control: Many reactions, especially those involving Bredereck’s reagent, require precise temperature control (typically 70-80°C) to optimize yield and selectivity.

- Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are preferred for nucleophilic substitutions and condensation reactions due to their ability to stabilize intermediates.

- Purification: Crystallization or chromatography (e.g., silica gel column chromatography) is typically employed to purify the intermediates and final products, ensuring high purity for pharmacological evaluation.

化学反应分析

Types of Reactions

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its fully reduced form.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted indole derivatives, quinones, and fully reduced indole compounds.

科学研究应用

Research indicates that 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride exhibits a variety of biological activities, making it a subject of interest in pharmacological studies. Its potential applications include:

- Anticancer Activity : Studies have shown that this compound may have cytotoxic effects on various cancer cell lines, influencing cell proliferation and apoptosis pathways. The specific mechanisms involve interactions with cellular enzymes and receptors that regulate these processes .

- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential for treating neurodegenerative diseases .

- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics .

Interaction Studies

The compound's interaction with various molecular targets has been extensively studied to understand its pharmacodynamics:

- Binding Affinity : Interaction studies have focused on the binding affinity of this compound to specific receptors and enzymes involved in critical biological pathways. These studies aim to elucidate the pharmacological profile of the compound and its potential therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves several key reactions, which can be adapted to create various derivatives with modified properties. The following table summarizes some structurally similar compounds:

| Compound Name | Structural Feature |

|---|---|

| 3-amino-6-methoxy-2,3-dihydro-1H-indol-2-one | Contains a methoxy group instead of dimethylamino |

| 3-amino-6-hydroxy-2,3-dihydro-1H-indol-2-one | Contains a hydroxy group instead of dimethylamino |

| 3-amino-6-ethylamino-2,3-dihydro-1H-indol-2-one | Contains an ethylamino group instead of dimethylamino |

The unique presence of the dimethylamino group at the sixth position distinguishes this compound from others, imparting specific chemical reactivity and biological activity .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative damage and apoptosis, suggesting its potential for developing therapies for neurodegenerative diseases like Alzheimer's.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria. The study concluded that further exploration into its mechanism could lead to new antibiotic formulations.

作用机制

The mechanism of action of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents/Modifications | Salt Form | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| Target Compound (This Article) | Indol-2-one | 3-amino, 6-(dimethylamino) | Dihydrochloride | 278.18 | 1786215-62-0 |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | Indole | 6-methyl, 3-acetic acid | None | 189.21 | 52531-20-1 |

| Opipramol Dihydrochloride | Dibenzazepine | 4-(3-(4-fluorophenyl)propyl)-1-piperazinyl | Dihydrochloride | 291.27 | 909-39-7 |

| S-(2-(Dimethylamino)ethyl)isothiourinium dihydrochloride | Thiourea derivative | 2-(dimethylamino)ethyl, thio-group | Dihydrochloride | 229.18 (base) + 72.92 (HCl) | 16111-27-6 |

| 3-(2-Benzylamino)ethyl-3-phenylindol-2(3H)-one hydrochloride | Indol-2-one | 3-phenyl, 3-(2-benzylamino)ethyl | Hydrochloride | 414.91 | 101231-37-2 |

Key Observations:

- Indole vs. Non-Indole Cores: The target compound shares an indole backbone with 2-(6-methyl-1H-indol-3-yl)acetic acid but diverges in functionalization. The dimethylamino group at position 6 distinguishes it from simpler methyl or acetic acid substituents.

- Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to neutral forms (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid). Opipramol dihydrochloride, another dihydrochloride salt, demonstrates similar solubility benefits but lacks the indole core .

- Hazard Profiles: Unlike S-(2-(dimethylamino)ethyl)isothiourinium dihydrochloride, which is classified as sensitizing , the target compound’s safety data (GHS classification, hazard statements) remain unspecified in available literature .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties

| Property | Target Compound | 2-(6-Methyl-1H-indol-3-yl)acetic acid | Opipramol Dihydrochloride | S-(2-(Dimethylamino)ethyl)isothiourinium dihydrochloride |

|---|---|---|---|---|

| Solubility | Enhanced (salt form) | Low (neutral) | High (salt form) | Moderate (salt form) |

| Reactivity | Amino group reactivity | Carboxylic acid reactivity | Amine-based | Thio-group reactivity |

| Applications | Pharmaceutical research | Biochemical assays | Antidepressant | Restricted use (sensitizing agent) |

Key Findings:

- Reactivity: The amino group in the target compound enables nucleophilic reactions, contrasting with the carboxylic acid functionality in 2-(6-methyl-1H-indol-3-yl)acetic acid .

- Thermal Stability: Limited data exist for the target compound, but dihydrochloride salts generally exhibit higher thermal stability than free bases due to ionic interactions .

- Functional Utility: Unlike ethyl 4-(dimethylamino) benzoate (a co-initiator in resin cements ), the target compound’s applications focus on synthetic intermediates rather than polymer chemistry.

生物活性

3-Amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure includes an amino group at the third position and a dimethylamino group at the sixth position of the indole ring, contributing to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H14ClN3O

- Molecular Weight : 227.69 g/mol

- CAS Number : 1786215-06-2

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The biological effects of this compound are primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit certain enzymes involved in inflammation and microbial resistance.

- Receptor Modulation : It has been shown to modulate receptor activity associated with pain and inflammation pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study reported inhibition zones ranging from 18 mm to 24 mm against tested strains .

Case Study 2: Anticancer Potential

A research article highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a significant decrease in viable cells upon treatment with the compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Feature | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-amino-6-methoxy-2,3-dihydro-1H-indol-2-one | Methoxy group at sixth position | Moderate | Low |

| 3-amino-6-hydroxy-2,3-dihydro-1H-indol-2-one | Hydroxy group at sixth position | Low | Moderate |

| 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one | Dimethylamino group at sixth position | High | High |

The presence of the dimethylamino group significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted indole precursors with dimethylamine derivatives under controlled pH. For example, analogous compounds (e.g., 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one) are synthesized via nucleophilic substitution or cyclization reactions using catalysts like p-toluenesulfonic acid . Purification via recrystallization in acidic conditions ensures the dihydrochloride salt form.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry, as demonstrated for structurally related indole derivatives .

Q. What solvents and storage conditions optimize stability for this compound?

- Methodological Answer : The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may hydrolyze in basic conditions. Store at 2–8°C in airtight, light-protected containers. Stability assays under varying pH (3–6) and temperature (-20°C to 25°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from stereochemical variations or impurities. Perform enantiomeric resolution via chiral HPLC and validate using circular dichroism (CD). Dose-response assays (e.g., IC₅₀ comparisons across cell lines) and metabolite profiling (LC-MS/MS) can clarify structure-activity relationships .

Q. What strategies optimize reaction yields for derivatives of this compound in medicinal chemistry workflows?

- Methodological Answer : Employ computational modeling (e.g., DFT calculations) to predict reactive sites for functionalization. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 6-(dimethylamino) position. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. How does the compound interact with biological targets (e.g., kinases or GPCRs) in mechanistic studies?

- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For intracellular targets, use fluorescence polarization assays with labeled probes. Molecular docking (MOE software) can predict binding poses, validated by mutagenesis studies .

Q. What analytical approaches mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement orthogonal characterization (e.g., elemental analysis, differential scanning calorimetry) to ensure batch consistency. Use internal standards (e.g., deuterated analogs) in LC-MS workflows to normalize inter-experimental variability .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer : Perform phase-solubility studies using the shake-flask method across solvent mixtures (e.g., water:acetonitrile). Compare with computational solubility predictions (e.g., COSMO-RS) and validate via dynamic light scattering (DLS) to detect aggregation .

Q. What experimental designs validate the compound’s role in redox or enzymatic pathways?

- Methodological Answer : Use knockout cell lines (CRISPR/Cas9) or enzyme inhibition assays (e.g., NADPH depletion in cytochrome P450 systems). Redox activity can be assessed via electron paramagnetic resonance (EPR) or fluorescent ROS probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。